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Compound of Interest

Compound Name: Bismuth

Cat. No.: B147881

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
optimizing the mechanical stability of bismuth solder joints in their experiments.

Frequently Asked Questions (FAQS)

Q1: What are the primary causes of mechanical instability in bismuth solder joints?

Bismuth-based solders, particularly eutectic Sn-Bi alloys, are known for their inherent
brittleness, which can lead to mechanical instability.[1][2] This brittleness makes the solder
joints susceptible to cracking under mechanical stress and during thermal cycling.[1][3] Another
significant issue is the segregation of bismuth at the interface between the solder and the
substrate (e.g., copper), which can dramatically decrease the joint's mechanical properties.[4]

Key factors contributing to instability include:

 Inherent Brittleness: Bismuth itself is a brittle metal, and this property is carried over to its
alloys.[1][2]

e Microstructure: The formation of large, coarse bismuth phases within the tin matrix can
create stress concentration points, leading to crack initiation and propagation.

 Intermetallic Compound (IMC) Layer: While a thin IMC layer is necessary for good bonding,
excessive growth or a brittle IMC phase can weaken the joint. High solder strength can
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transfer stress to the IMC layer, leading to cracking at the substrate/IMC interface.[5]

o Lead Contamination: The presence of even trace amounts of lead (Pb) can form a low-
melting point eutectic phase with bismuth, leading to embrittlement and joint failure under
stress.[1][6]

e Thermal Cycling: Mismatches in the coefficient of thermal expansion (CTE) between the
solder, substrate, and components can induce thermo-mechanical fatigue during
temperature fluctuations, causing cracks to form and propagate.[5][7]

Q2: How can the ductility of bismuth solder joints be improved?

Improving the ductility of bismuth solder joints is crucial for enhancing their mechanical
stability. Several strategies can be employed:

 Alloying: The addition of other elements can refine the microstructure and improve
mechanical properties.

o Silver (Ag): Adding even a small amount of silver (e.g., 1%) can drastically reduce the
brittle nature of Bi-Sn alloys.[8] Silver helps to refine the microstructure.[9]

o Antimony (Sh): Antimony can also refine the microstructure and enhance mechanical
properties.[9][10]

o Indium (In): The addition of indium can improve ductility.

o Copper (Cu): Copper is a common addition to lead-free solders and can influence the
formation of intermetallic compounds.

e Micro-alloying: Introducing small concentrations of elements like nickel (Ni) and cobalt (Co)
can improve fatigue resistance.[10]

e Reducing Bismuth Content: Lowering the weight percentage of bismuth in the alloy can
improve ductility, although this may also affect the melting point and other properties.[2]

o Heat Treatment: A post-assembly heat treatment can homogenize the microstructure,
leading to more uniformly sized and distributed bismuth precipitates and a more equiaxed 3-
Sn grain structure, which can improve reliability.[11]
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Q3: What is the effect of adding alloying elements on the mechanical properties of bismuth

solders?

The addition of various alloying elements to bismuth solders can significantly alter their

mechanical properties. The table below summarizes the effects of common alloying elements.

Effect on
. Effect on .
Alloying Element . Mechanical Reference
Microstructure .
Properties
Refines the
microstructure, N
_ _ Increases ductility and
Silver (Ag) reduces the size of ) [819]
_ _ reduces brittleness.
the bismuth-rich
phase.
_ Enhances mechanical
) Refines the ) )
Antimony (Sb) ) properties and fatigue [9][10]
microstructure. _
resistance.
Influences the
formation of )
Copper (Cu) ) ] Can improve strength.  [7]
intermetallic
compounds (Cu6Sn5).
Micro-alloyin Improves fatigue
Nickel (Ni) - yind p J [10]
addition. resistance.
Micro-alloyin Improves fatigue
Cobalt (Co) N yind p J [10]
addition. resistance.
Can inhibit the growth Can have a significant
Zinc (Zn) of the Cu3Sn IMC effect on the [12]
layer. interfacial reaction.
Can improve Can improve tensile
] wettability and some strength when added
Aluminum (Al) [13]

mechanical properties
in Sn-Zn-Bi alloys.

with Bi to Sn-Zn

alloys.
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Troubleshooting Guides

Issue 1: Solder joints are cracking during thermal cycling.
o Possible Cause 1: High Solder Strength and Stress Transfer.

o Explanation: Solder alloys with very high yield strength can transfer stress to the brittle
intermetallic (IMC) layer at the joint interface, causing cracks to form and propagate along

this layer, especially under harsh thermal cycling conditions.[5]

o Solution: Consider using a solder alloy with a slightly lower, but still robust, strength. The
goal is to balance solder strength with the ability of the solder to deform and absorb
thermo-mechanical stress without transferring excessive stress to the IMC layer.[5]

o Possible Cause 2: Mismatched Coefficients of Thermal Expansion (CTE).

o Explanation: A significant difference in the CTE between the component, the solder, and
the printed circuit board (PCB) will induce stress in the solder joint as the temperature
changes. Over repeated cycles, this stress leads to fatigue and cracking.

o Solution:

» Select components and PCB materials with more closely matched CTEs where

possible.
» Utilize underfill materials for components like BGAs to help distribute the stress.
» Optimize the solder joint geometry to better accommodate strain.
e Possible Cause 3: Inappropriate Thermal Cycling Profile.

o Explanation: An excessively harsh thermal cycling profile with rapid temperature ramps
and extreme temperature ranges can accelerate fatigue failure.[5]

o Solution: Review the thermal cycling profile to ensure it is representative of the intended
application environment. If possible, reduce the ramp rate or the temperature extremes if
they are beyond the expected operational conditions.
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Issue 2: Poor wetting of the solder on the substrate.
e Possible Cause 1: Surface Contamination or Oxidation.

o Explanation: The solder will not wet properly on a surface that is contaminated with dirt,

grease, or oxides.[14]
o Solution:

» Ensure that the surfaces to be soldered are thoroughly cleaned. Use appropriate

solvents like alcohol to remove organic residues.[14]
» Mechanically abrade the surfaces to remove stubborn oxides.[14]
» Use an appropriate flux to chemically remove oxides during the soldering process.[14]
» Possible Cause 2: Insufficient Heat.

o Explanation: The substrate must be heated to a temperature above the solder's melting
point for proper wetting to occur. If only the solder is melted and the substrate is too cool,
the solder will not flow and bond correctly.[14]

o Solution: Ensure the soldering iron or reflow oven provides sufficient heat to both the
component lead and the PCB pad. The heat should be applied to the joint, not just the
solder itself.[14]

e Possible Cause 3: Incompatible Solder Alloy or Substrate Finish.
o Explanation: Some solder alloys may have better wettability on certain substrate finishes.

o Solution: Bismuth can enhance wettability.[1] If using a bismuth-free solder, consider a
bismuth-containing alloy. Also, ensure the chosen solder is compatible with the PCB's
surface finish (e.g., OSP, ENIG, ImAg).

Issue 3: Solder joints appear brittle and fail under mechanical shock.

o Possible Cause 1: Inherent Brittleness of High-Bismuth Alloys.
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o Explanation: Eutectic or near-eutectic tin-bismuth solders are inherently more brittle than
other lead-free alloys like SAC305.[2]

o Solution:

» Add a small amount of silver (Ag), around 1%, to the Sn-Bi alloy to significantly improve
its ductility.[8]

» Consider using a lower bismuth content alloy if the application can tolerate the change
in melting temperature.[2]

o Possible Cause 2: Lead (Pb) Contamination.

o Explanation: If the bismuth solder comes into contact with lead, a ternary eutectic alloy
can form that melts at a very low temperature (around 96°C) and is extremely brittle.[1][6]

This can lead to catastrophic joint failure.
o Solution:

» Strictly avoid any contact with lead-containing materials. Ensure all components, PCB
finishes, and tools are lead-free.[1]

» |If desoldering a joint that may have lead, thoroughly remove all the old solder before
applying the new bismuth alloy.[15]

o Possible Cause 3: Bi Segregation at the Interface.

o Explanation: During solidification and aging, bismuth atoms can migrate and accumulate
at the interface between the solder and the copper pad, creating a weak, brittle layer.[4]

o Solution:

= Alloying the copper substrate with elements like silver (Ag), aluminum (Al), tin (Sn), or
zinc (Zn) can help to eliminate this interfacial segregation of bismuth.[4]

» Applying a nickel (Ni) barrier layer over the copper pad can also prevent bismuth

segregation.[4]
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Experimental Protocols

1. Thermal Cycling Test
» Objective: To evaluate the thermo-mechanical fatigue resistance of solder joints.
» Methodology:

o Assemble test vehicles (PCBs with relevant components soldered).

o Place the test vehicles in a thermal cycling chamber.

o Subject the assemblies to a specified temperature profile, for example, -40°C to +125°C.

[7]

o The profile should include a dwell time at the temperature extremes (e.g., 10-15 minutes)
and a controlled ramp rate (e.g., <10°C/minute) as per standards like IPC-9701.[7]

o Continuously or periodically monitor the electrical resistance of the solder joints. An
increase in resistance or an open circuit indicates a failure.[16]

o Periodically remove samples for cross-sectioning and microstructural analysis to observe
crack initiation and propagation.[17]

o Analyze the failure data using a Weibull distribution to determine the characteristic life of
the solder joints.[10]

2. Mechanical Shear Test
» Objective: To measure the mechanical strength of a solder joint under a shear load.
o Methodology:

o Use a shear testing instrument with a push-off tool.

o Position the test board securely in the instrument.

o Align the push-off tool with the component to be tested at a pre-set height.
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o Apply a lateral force at a defined speed (e.g., 200 um/s) until the joint fractures.[16]
o Record the maximum force required to shear the component. This is the shear strength.

o Test a statistically significant number of components (e.g., at least 10) to get a meaningful
average strength.[16]

o Analyze the fracture surface to determine the failure mode (e.qg., ductile fracture in the
solder, brittle fracture at the IMC layer).

3. Microstructural Analysis

o Objective: To examine the microstructure of the solder joint, including grain structure, phase
distribution, and the intermetallic compound (IMC) layer.

o Methodology:
o Carefully cut out a section of the PCB containing the solder joint of interest.
o Mount the sample in an epoxy resin.

o Grind and polish the sample to create a smooth, flat cross-section through the center of
the solder joint.

o Etch the polished surface with an appropriate chemical etchant to reveal the
microstructure. For lead-free solders, a solution of 2 ml nitric acid, 2 ml hydrochloric acid,
and 96 ml distilled water can be used in a polish-etch technique.[16]

o Examine the microstructure using a Scanning Electron Microscope (SEM).

o Use Energy Dispersive X-ray Spectroscopy (EDS) to identify the elemental composition of
different phases.

o Measure the thickness of the IMC layer and observe the size and distribution of bismuth
precipitates.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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